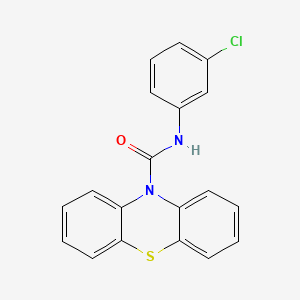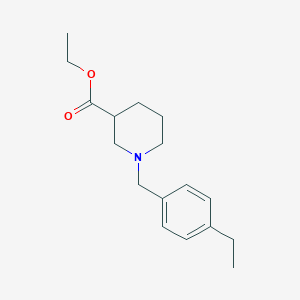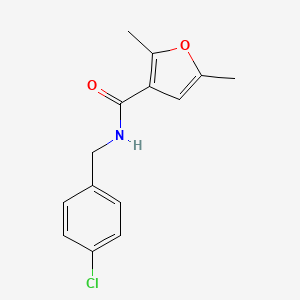
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide, also known as CPZ, is a chemical compound that belongs to the phenothiazine class of compounds. CPZ has been widely used in scientific research due to its unique properties and mechanism of action.
作用機序
The mechanism of action of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide involves its binding to specific receptors in the brain and inhibiting their activity. This compound has been shown to bind to the D2 dopamine receptor with high affinity and inhibit the activity of the receptor. This leads to a decrease in dopamine signaling in the brain, which has been implicated in the pathophysiology of several psychiatric disorders such as schizophrenia. This compound has also been shown to block L-type calcium channels and inhibit the influx of calcium ions into neurons. This leads to a decrease in neuronal excitability, which has been implicated in the pathophysiology of several neurological disorders such as epilepsy.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of the D2 dopamine receptor, which leads to a decrease in dopamine signaling in the brain. This has been implicated in the pathophysiology of several psychiatric disorders such as schizophrenia. This compound has also been shown to block L-type calcium channels and inhibit the influx of calcium ions into neurons. This leads to a decrease in neuronal excitability, which has been implicated in the pathophysiology of several neurological disorders such as epilepsy.
実験室実験の利点と制限
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has several advantages for lab experiments. This compound is a potent and selective inhibitor of the D2 dopamine receptor and L-type calcium channels, which makes it a useful tool for studying the role of these receptors in the brain. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, this compound has several limitations for lab experiments. This compound has poor solubility in water, which makes it difficult to administer to animals. This compound also has a short half-life in the body, which makes it difficult to maintain a steady concentration of the compound in the blood.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide. One direction is to study the role of this compound in the regulation of dopamine signaling in the brain. Another direction is to study the role of this compound in the regulation of calcium signaling in neurons. Another direction is to develop new formulations of this compound that have improved solubility and bioavailability. Another direction is to study the potential therapeutic effects of this compound in the treatment of psychiatric and neurological disorders.
合成法
The synthesis method of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide involves the reaction of 3-chloroaniline with 10H-phenothiazine-10-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of this compound with a yield of about 70-80%. The purity of this compound can be improved by recrystallization from a suitable solvent such as ethanol.
科学的研究の応用
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has been widely used in scientific research due to its unique properties and mechanism of action. This compound has been used as a tool for studying the role of dopamine receptors in the brain. It has been shown to bind to the D2 dopamine receptor with high affinity and inhibit the activity of the receptor. This compound has also been used as a tool for studying the role of calcium channels in the regulation of neuronal excitability. This compound has been shown to block L-type calcium channels and inhibit the influx of calcium ions into neurons, which leads to a decrease in neuronal excitability.
特性
IUPAC Name |
N-(3-chlorophenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c20-13-6-5-7-14(12-13)21-19(23)22-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)22/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMYEJFNJNPMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)

![4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)
![ethyl 2-{[4-(4-benzyl-1-piperazinyl)-3-nitrobenzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5146183.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)

![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B5146242.png)
![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)